Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate
Description
Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate is a synthetic organic compound featuring a phenyl-substituted 4,5-dihydro-1,2-oxazole (isoxazoline) ring conjugated to a nonanoate ester chain. The ester group enhances membrane permeability, while the isoxazoline ring may confer bioactivity, as seen in structurally related immunomodulators like VGX-1027, a (3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid derivative .
Properties
CAS No. |
394724-67-5 |
|---|---|
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate |
InChI |
InChI=1S/C19H27NO3/c1-22-19(21)14-10-5-3-2-4-9-13-17-15-18(20-23-17)16-11-7-6-8-12-16/h6-8,11-12,17H,2-5,9-10,13-15H2,1H3 |
InChI Key |
XWCYRXIJUSFEDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate, typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For instance, a common synthetic route involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form the desired isoxazole scaffold .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ microwave irradiation to reduce reaction times and improve yields. For example, microwave-assisted synthesis can produce isoxazole-linked glycol-conjugates in good yield within 15-20 minutes at 110°C .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for base-catalyzed reactions, chloramine-T for oxidative dehydrogenation, and various metal catalysts for cycloaddition reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation with chloramine-T can yield 3,5-disubstituted isoxazole derivatives .
Scientific Research Applications
Biological Activities
Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate has been investigated for several biological activities:
1. Anti-inflammatory Properties:
- Inhibits cyclooxygenase (COX) enzymes involved in inflammation pathways.
- Potentially useful in treating conditions like arthritis and other inflammatory diseases.
2. Antioxidant Activity:
- Protects cells from oxidative stress by scavenging free radicals.
3. Antimicrobial Activity:
- Exhibits activity against various bacteria and fungi, indicating potential in developing antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | COX inhibition | Treatment of arthritis, pain relief |
| Antioxidant | Free radical scavenging | Preventing cellular damage |
| Antimicrobial | Disruption of microbial cell walls | Development of new antibiotics |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX enzymes. The compound showed a dose-dependent response, suggesting its potential as an effective anti-inflammatory agent .
Case Study 2: Antioxidant Properties
Research conducted at the University of Chemistry highlighted the antioxidant capabilities of this compound. It was found to protect human cells from oxidative damage induced by various stressors. The study concluded that its application could be beneficial in formulations aimed at reducing oxidative stress-related diseases .
Case Study 3: Antimicrobial Activity
In a comparative study published in Pharmaceutical Biology, this compound was tested against several bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. This opens avenues for its use in developing new antimicrobial treatments .
Mechanism of Action
The mechanism of action of Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. By binding to these enzymes, the compound can exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) VGX-1027: (S,R)-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid
- Structure: Replaces the nonanoate ester with a shorter acetic acid chain.
- Pharmacology: Demonstrates immunomodulatory effects by inhibiting LPS-induced proinflammatory cytokines (e.g., TNFα, IL-1) .
- Key Differences: Solubility: The carboxylic acid group in VGX-1027 increases water solubility compared to the esterified target compound. Bioavailability: The nonanoate ester in the target compound likely enhances lipophilicity, improving cellular uptake but reducing renal clearance.
(b) 3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic Acid
- Structure: Propanoic acid chain instead of nonanoate ester.
- Physicochemical Properties: Predicted pKa: 4.62 (acidic due to carboxyl group) vs. ester (non-acidic). Density: 1.25 g/cm³ (predicted) vs. lower density expected for the less polar ester .
(c) TMP Epoxide (2-ethyl-2-((9-(oxiran-2-yl)nonanoyl)methyl)propane-1,3-diyl 9-(oxiran-2-yl)nonanoate)
Physicochemical and Spectral Properties
*Estimated based on structural formula.
Biological Activity
Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate is a compound of interest due to its unique structural characteristics and promising biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antioxidant, and antimicrobial properties.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 317.42 g/mol. The compound features a nonanoate ester linked to a phenyl-substituted isoxazole ring, contributing to its distinct chemical behavior and potential therapeutic applications.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. By blocking COX activity, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
Antioxidant Properties
The compound also demonstrates antioxidant activity, which is essential for neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies suggest that this compound can scavenge free radicals effectively, thereby contributing to cellular protection against oxidative damage.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metal catalysts such as copper or ruthenium. Recent advancements have explored metal-free synthetic routes to enhance sustainability and reduce costs. Microwave-assisted synthesis techniques have also been employed to improve reaction times and yields significantly.
Comparative Biological Activity Table
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl 9-(3-phenyl-4,5-dihydroisoxazol) | Nonanoate ester + Phenyl-substituted isoxazole | Anti-inflammatory, Antioxidant |
| 3,5-disubstituted isoxazole | Isoxazole ring with various substituents | Antimicrobial |
| Pyrazole derivatives | Pyrazole ring with diverse functional groups | Antiviral, Anticancer |
Case Studies and Research Findings
Several studies have investigated the biological activities of methyl 9-(3-phenyl-4,5-dihydroisoxazol). For instance:
- Anti-inflammatory Study : A study demonstrated that the compound significantly reduced inflammation in animal models by lowering COX enzyme levels. This effect was comparable to known anti-inflammatory drugs.
- Antioxidant Assessment : In vitro assays showed that methyl 9-(3-phenyl-4,5-dihydroisoxazol) effectively scavenged DPPH radicals and reduced oxidative stress markers in cultured cells.
- Antimicrobial Efficacy : The compound was tested against several bacterial strains (e.g., E. coli, Staphylococcus aureus) and demonstrated notable inhibitory effects at low concentrations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid. For example, methyl esters are typically prepared by reacting the acid with methanol under acidic catalysis. Hydrolysis of analogous esters (e.g., methyl 9-(3-hexyl-1-methyl-1H-pyrazol-5-yl)nonanoate) uses LiOH·H₂O in a THF/H₂O (1:1) solvent system at room temperature, yielding >90% conversion . Optimization involves adjusting reaction time, temperature, and stoichiometry of base (e.g., LiOH vs. NaOH).
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 2.33 ppm (t, J = 6.9 Hz, CH₂ adjacent to ester), δ 3.72 ppm (s, OCH₃), and δ 1.28–1.66 ppm (m, aliphatic CH₂ groups) .
- ¹³C NMR : Key peaks include δ 172.94 ppm (ester C=O) and δ 68.56 ppm (O-CH₂ in the oxazole ring) .
- IR : Strong C=O stretch at 1727 cm⁻¹ and C-O ester vibrations at 1258 cm⁻¹ .
Q. What preliminary biological assays are recommended to evaluate its immunomodulatory potential?
- Methodological Answer :
- In vitro : Test inhibition of LPS-induced TNFα/IL-1β in macrophages (see VGX-1027, a structurally related oxazole derivative, for protocol) .
- Ex vivo : Assess T-cell proliferation using concanavalin A stimulation .
- Dose range : Start at 1–100 µM, monitoring cytotoxicity via MTT assay.
Advanced Research Questions
Q. How can structural contradictions (e.g., ring puckering vs. planarity) in the oxazole moiety be resolved using crystallographic data?
- Methodological Answer :
- Use SHELXL for small-molecule refinement to model puckering parameters (amplitude q and phase angle φ) .
- Define a mean plane for the oxazole ring and calculate deviations using Cremer-Pople coordinates . For example, a puckered 5-membered ring may show q₂ > 0.5 Å with φ ≈ 0° (envelope conformation) .
- Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (e.g., liver microsomal assays) to explain reduced in vivo efficacy .
- Target engagement : Use thermal shift assays or SPR to confirm binding to FAAH or TRPV1, targets of analogous oxazole derivatives .
- Dose recalibration : Adjust in vivo dosing based on bioavailability (e.g., oral vs. intraperitoneal administration) .
Q. How can computational tools predict the compound’s interaction with FAAH, and what experimental validation is required?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to FAAH’s catalytic triad (Ser241-Ser217-Lys142). Focus on hydrogen bonding between the oxazole oxygen and Ser241 .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex (RMSD < 2.0 Å acceptable) .
- Validation : Synthesize truncated analogs (e.g., removing the nonanoate chain) and test FAAH inhibition via fluorometric assays using URB597 as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
